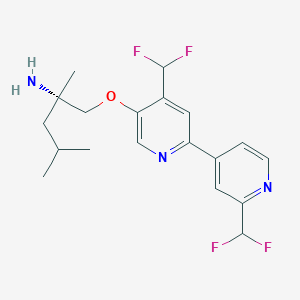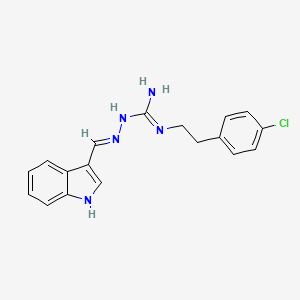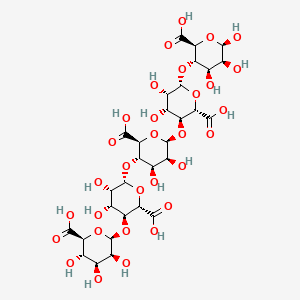
D-Pentamannuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
D-Pentamannuronic acid is synthesized by marine brown algae and certain Gram-negative bacteria . The industrial production methods typically involve the extraction and purification of alginate from these natural sources. The alginate is then subjected to enzymatic or chemical processes to yield this compound .
化学反応の分析
D-Pentamannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
D-Pentamannuronic acid has a wide range of scientific research applications. It is used in the study of pain and vascular dementia due to its biological activity . In chemistry, it serves as a model compound for studying alginate oligomers . In biology and medicine, it is used to investigate the mechanisms of action of alginate-derived compounds and their potential therapeutic applications . Additionally, it has industrial applications in the production of biocompatible materials and as a component in various biochemical assays .
作用機序
The mechanism of action of D-Pentamannuronic acid involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in pain and vascular dementia . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cytokine production and other cellular processes .
類似化合物との比較
D-Pentamannuronic acid is unique among alginate oligomers due to its specific structure and biological activity . Similar compounds include D-Tetramannuronic acid, D-Dimannuronic acid, D-Trimannuronic acid, D-Hexamannuronic acid, D-Heptamannuronic acid, D-Octamannuronic acid, and D-Nonamannuronic acid . Each of these compounds has distinct properties and applications, but this compound stands out for its potential in pain and vascular dementia research .
特性
分子式 |
C30H42O31 |
|---|---|
分子量 |
898.6 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1 |
InChIキー |
XTVQVZDWFHITEQ-YLWRECDYSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



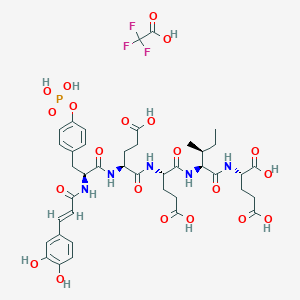
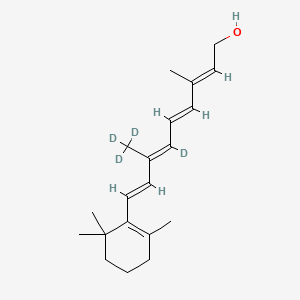
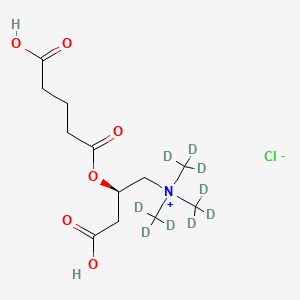
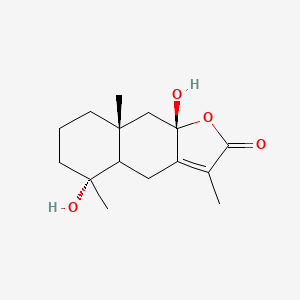
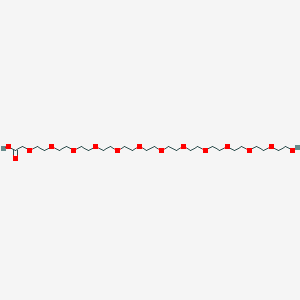
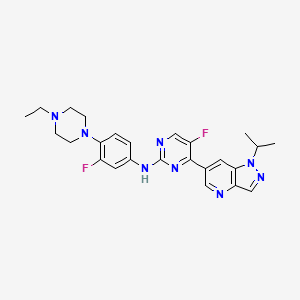
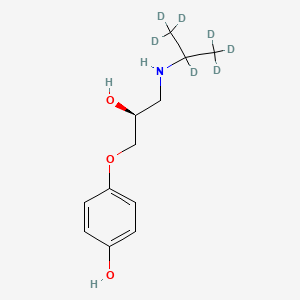
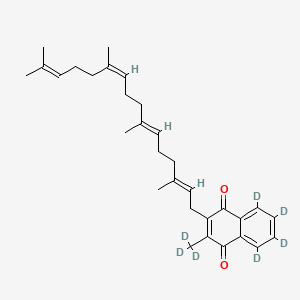

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
